2-Bromo-4-iodo-6-(trifluoromethyl)aniline is an organic compound with the molecular formula . It belongs to the class of halogenated aniline derivatives, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique electronic and steric properties due to the combination of halogens and the trifluoromethyl group, making it a valuable intermediate in various synthetic applications, particularly in organic chemistry and medicinal chemistry.
2-Bromo-4-iodo-6-(trifluoromethyl)aniline is classified as a halogenated aromatic amine. It is further categorized based on its functional groups:
The synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. For instance, controlling temperature and reaction time during halogenation and iodination ensures that side reactions are minimized. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
The molecular structure of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline features:
This arrangement results in a compound that exhibits distinct electronic characteristics due to the electronegative halogen atoms and the trifluoromethyl group.
Key structural data include:
2-Bromo-4-iodo-6-(trifluoromethyl)aniline can undergo various chemical reactions:
The choice of reagents and conditions significantly affects reaction outcomes. For example, using palladium catalysts in coupling reactions enhances selectivity and yield. Similarly, controlling temperature during substitution reactions can prevent unwanted side products.
The mechanism of action for 2-Bromo-4-iodo-6-(trifluoromethyl)aniline depends on its application context:
This interaction profile makes it a candidate for further investigation in drug development and biological research .
Key physical properties include:
Chemical properties include:
Relevant data indicates that this compound has high gastrointestinal absorption potential, which is significant for medicinal applications .
2-Bromo-4-iodo-6-(trifluoromethyl)aniline has diverse applications across various fields:
The combination of halogens and the trifluoromethyl group positions this compound as a versatile tool in both academic research and industrial applications.
The synthesis of 2-bromo-4-iodo-6-(trifluoromethyl)aniline (CAS 875306-20-0) demands precise regioselective control due to the orthogonal reactivity of bromine and iodine electrophiles. Industrial routes typically follow a sequential halogenation protocol, beginning with bromination of 4-(trifluoromethyl)aniline under mild conditions (0–5°C) to yield 4-bromo-2-(trifluoromethyl)aniline (CAS 445-02-3) as a key intermediate [10]. Subsequent directed ortho-metalation using n-butyllithium at –78°C in tetrahydrofuran, followed by iodolysis with I₂, installs the iodine atom selectively at the sterically accessible C4 position [6] [8]. This sequence capitalizes on the ortho-directing effect of the amino group, which enhances electrophilic substitution at the 3- and 5-positions relative to the amine. The trifluoromethyl group’s strong electron-withdrawing character further deactivates the ring, necessitating halogen-specific catalysts to prevent polyhalogenation [5].
Table 1: Regioselectivity in Halogenation Steps
Reaction Sequence | Target Position | Directing Group | Byproduct Formation |
---|---|---|---|
Bromination (Br₂/CH₂Cl₂) | C6 (ortho to NH₂) | -NH₂ (strong) | <5% Dibromide [5] |
Iodination (I₂/THF, -78°C) | C4 (ortho to Br) | -Br (moderate) | <8% Diiodide [8] |
Solvent polarity critically influences halogenation efficiency. Bromination achieves optimal yields (82–85%) in dichloromethane at 0°C, where the solvent’s moderate polarity solubilizes molecular bromine without promoting debromination side reactions [3]. In contrast, iodination requires polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to stabilize iodine electrophiles, with DMF enabling 78% yield at 25°C [6]. Low-temperature iodination (–78°C) in tetrahydrofuran suppresses protonolysis side reactions during metal-halogen exchange, enhancing iodine incorporation to >90% purity [8]. Catalytic systems employing Lewis acid additives (e.g., ZnCl₂) improve electrophilic aromatic substitution by polarizing halogen bonds, though their use is constrained by the amino group’s sensitivity to complexation [5]. For iodination, transition-metal catalysts like Pd(OAc)₂ enable direct C–H activation but risk amine coordination; thus, in situ protection is essential [3].
Table 2: Solvent and Temperature Optimization for Halogenation
Halogenation | Optimal Solvent | Temperature | Catalyst | Yield (%) |
---|---|---|---|---|
Bromination | Dichloromethane | 0°C | None | 85 [3] |
Bromination | Acetic acid | 25°C | ZnCl₂ | 78 [5] |
Iodination | DMF | 25°C | Pd(OAc)₂ | 70 [3] |
Iodination | THF | –78°C | None | 92 [6] |
The amino group’s nucleophilicity poses a deactivation risk during electrophilic halogenation, often leading to undesired quaternary ammonium salts. Acetylation (acetic anhydride/pyridine) is the preferred protection strategy, converting the amine to a less activating acetamide that tolerates harsh halogenation conditions while maintaining regioselectivity [3]. After iodination, deprotection using KOH/MeOH restores the aniline with <5% degradation [6]. Alternative carbamate protections (e.g., Boc₂O) offer superior stability under Lewis acidic conditions but require expensive reagents, making them less viable for industrial synthesis [5]. Crucially, unprotected anilines exhibit ≤40% yields in iodination due to oxidative degradation, whereas acetyl protection boosts yields to >75% by preventing side reactions [3].
Table 3: Protecting Group Efficiency in Halogenation
Protecting Group | Installation Reagent | Deprotection Reagent | Overall Yield (%) |
---|---|---|---|
Acetate | Ac₂O/pyridine | KOH/MeOH | 75 [3] |
Carbamate (Boc) | Boc₂O/DMAP | TFA/DCM | 70 [5] |
None | - | - | 38 [3] |
Recrystallization remains the dominant industrial purification method for 2-bromo-4-iodo-6-(trifluoromethyl)aniline due to its scalability and low cost. Optimal solvents include hexane/ethyl acetate (4:1 v/v), which exploit the compound’s moderate polarity (LogP = 3.01) to achieve >98% purity after two crystallizations [6]. Chromatographic techniques (e.g., silica gel with petroleum ether/EtOAc) resolve stubborn dihalogenated impurities but are cost-prohibitive above 100-g scale [8]. Temperature-controlled crystallization (64–66°C) leverages the compound’s sharp melting point to remove brominated side products, as impurities significantly depress melting ranges [7]. Industrial producers prioritize solvent recycling in recrystallization to reduce waste, though halogenated solvents require specialized distillation to avoid co-boiling contaminants [6].
Table 4: Purification Method Comparison
Method | Conditions | Purity (%) | Recovery (%) | Scale Limit |
---|---|---|---|---|
Recrystallization | Hexane/EtOAc (4:1), 0°C | 98.5 | 85 | >100 kg [6] |
Column Chromatography | Silica, petroleum ether/EtOAc (9:1) | 99.9 | 70 | <1 kg [8] |
Temperature Cycling | Dissolution at 65°C, slow cooling | 97.0 | 90 | >50 kg [7] |
Scaling 2-bromo-4-iodo-6-(trifluoromethyl)aniline synthesis introduces thermal management hurdles during exothermic bromination, where inadequate heat transfer causes localized overhalogenation. Continuous-flow reactors mitigate this by enabling rapid heat dissipation, reducing dibromide impurities to <1% versus 5–8% in batch reactors [5]. Iodine cost volatility (∼$70/kg) drives substitution attempts, but low-yielding alkali-assisted halogen exchange (Finkelstein) remains impractical [6]. Cryogenic conditions (–78°C) for lithiation-iodination demand specialized equipment, increasing production costs by ∼30% compared to non-cryogenic routes [8]. Additionally, metal residues from catalysts (e.g., Pd, Zn) necessitate costly post-synthesis treatments to meet pharmaceutical standards (<10 ppm metals) [6]. Some manufacturers address this via chelating resins during workup. Regulatory constraints on halogenated solvent use (e.g., DCM) further complicate process design, forcing solvent swaps to EtOAc or MTBE that may compromise yield [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7